molecular formula C16H25ClFNO2 B4083741 1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride

1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride

Cat. No. B4083741
M. Wt: 317.82 g/mol
InChI Key: GSBHLBHUKTXVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely used in various biological studies due to its specific pharmacological properties.

Mechanism of Action

1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 acts by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine. This results in the inhibition of various physiological processes regulated by the β2-adrenergic receptor.
Biochemical and Physiological Effects:
1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has been shown to have several biochemical and physiological effects. It has been reported to inhibit glycogenolysis and lipolysis, reduce insulin secretion, and decrease cardiac output. 1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has also been shown to decrease the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it an ideal tool for studying the β2-adrenergic receptor. However, its selectivity may also limit its use in certain experiments. Additionally, 1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has a relatively short half-life, which may affect the duration of its effects in vivo.

Future Directions

There are several future directions for the use of 1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 in scientific research. One potential area of study is the role of β2-adrenergic receptor in the regulation of immune function. 1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has been shown to decrease the production of pro-inflammatory cytokines and chemokines, suggesting that it may have immunomodulatory effects. Another potential area of study is the development of new β2-adrenergic receptor antagonists with improved selectivity and longer half-life.

Scientific Research Applications

1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the β2-adrenergic receptor. This compound is a selective antagonist of the β2-adrenergic receptor, which plays a crucial role in the regulation of various physiological processes, including bronchodilation, glycogenolysis, and lipolysis. 1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride 118,551 has been used to investigate the role of β2-adrenergic receptor in the regulation of glucose metabolism, insulin secretion, and cardiac function.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2.ClH/c1-18(13-7-3-2-4-8-13)11-14(19)12-20-16-10-6-5-9-15(16)17;/h5-6,9-10,13-14,19H,2-4,7-8,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBHLBHUKTXVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1F)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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